L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-
CAS No.: 141923-40-2
Cat. No.: VC21120545
Molecular Formula: C34H57N11O8
Molecular Weight: 747.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141923-40-2 |
|---|---|
| Molecular Formula | C34H57N11O8 |
| Molecular Weight | 747.9 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
| Standard InChI | InChI=1S/C34H57N11O8/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40)/t21-,22-,23-,24-,25-,26-/m0/s1 |
| Standard InChI Key | HRYITGOEDRTTLM-FRSCJGFNSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
| SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Introduction
L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl- is a complex peptide composed of six amino acids: aspartamide, serine, phenylalanine, two leucine residues, and arginine. This peptide is significant in biochemical research due to its structural complexity and potential applications in drug development and therapeutic interventions.
Synthesis of L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-
The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), a method that allows for the assembly of peptides in a controlled manner. SPPS involves several steps, including the careful monitoring of each step to avoid side reactions such as aspartimide formation, which can occur during the synthesis of aspartic acid-containing peptides.
Biochemical Significance
This peptide is used in biochemical research due to its potential interactions with biological targets such as receptors or enzymes. The specific interactions depend on the sequence and structure of the peptide, which can be analyzed using biochemical assays to measure binding affinity and activity in cellular models.
Analytical Techniques
Common analytical techniques for confirming the structure of synthesized peptides include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. High Performance Liquid Chromatography (HPLC) is used for purity assessment and stability studies under various conditions.
L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparagine
This compound, also known as TRAP-6, is similar but includes asparagine instead of aspartamide. It has a molecular weight of approximately 748.9 g/mol and is used in research related to thrombin receptor activation .
Data Comparison
| Compound | Molecular Weight (g/mol) | Amino Acid Sequence |
|---|---|---|
| L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl- | Approximately 747.9 g/mol | Aspartamide-Ser-Phe-Leu-Leu-Arg |
| L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparagine (TRAP-6) | 748.9 g/mol | Ser-Phe-Leu-Leu-Arg-Asn |
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